2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Description
2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its specific substituents, exhibits interesting chemical and biological activities, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCVEMKTLRLAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, oxides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile has been investigated for its potential therapeutic effects. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and antipyretic properties. Studies have shown that modifications in the pyrazole structure can lead to enhanced biological activity, making this compound a candidate for drug development.
Coordination Chemistry
Research indicates that pyrazole compounds can act as ligands in coordination chemistry. They form complexes with various metal ions, which can be useful in catalysis and materials science. The ability of this compound to coordinate with metals has implications in developing new catalysts for organic reactions.
Several studies have highlighted the biological activities of pyrazole derivatives, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, warranting further research into its mechanism of action.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study indicated that the presence of bromine and methyl groups enhances the compound's efficacy against microbial strains.
| Compound | Activity | Pathogen |
|---|---|---|
| This compound | Moderate | E. coli |
| Other Pyrazole Derivatives | High | S. aureus |
Case Study 2: Coordination Complexes
In a recent synthesis study, researchers explored the coordination properties of pyrazole derivatives with transition metals such as copper and nickel. The resulting complexes exhibited catalytic activity in oxidation reactions, showcasing the potential application of this compound in green chemistry.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-1H-pyrazol-1-yl)acetonitrile: Similar structure but lacks the bromine substituent.
2-(4-chloro-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile: Chlorine substituent instead of bromine.
2-(4-bromo-3-phenyl-1H-pyrazol-1-yl)acetonitrile: Lacks the methyl group.
Uniqueness
The presence of the bromine atom and the specific substitution pattern in 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile imparts unique chemical and biological properties. These structural features influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C12H10BrN3
- Molecular Weight : 276.13 g/mol
- CAS Number : 353455-55-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound may also exhibit activity against carbonic anhydrases, which are involved in numerous physiological and pathological processes.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, a series of pyrazole-based compounds were evaluated for their COX inhibitory activities. The results showed that certain derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium. Specifically, compounds with structural similarities to this compound demonstrated promising results in reducing paw edema in animal models, indicating their potential as anti-inflammatory agents .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. In vitro studies demonstrated that similar pyrazole compounds could induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of cell cycle regulators .
Study 1: Anti-inflammatory Efficacy
A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives, including those structurally related to this compound. The results indicated an IC50 value of approximately 55 μg/mL for one derivative in inhibiting COX enzymes, showcasing its potential as a therapeutic agent for inflammatory conditions .
Study 2: Anticancer Potential
In another investigation, the anticancer activity was assessed using HeLa and L929 cell lines. The study revealed that certain pyrazole derivatives could significantly inhibit cell growth and promote apoptosis, with IC50 values ranging from 10 to 20 μM . This suggests that modifications on the pyrazole ring can enhance biological activity.
Data Table: Biological Activities of Related Pyrazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
